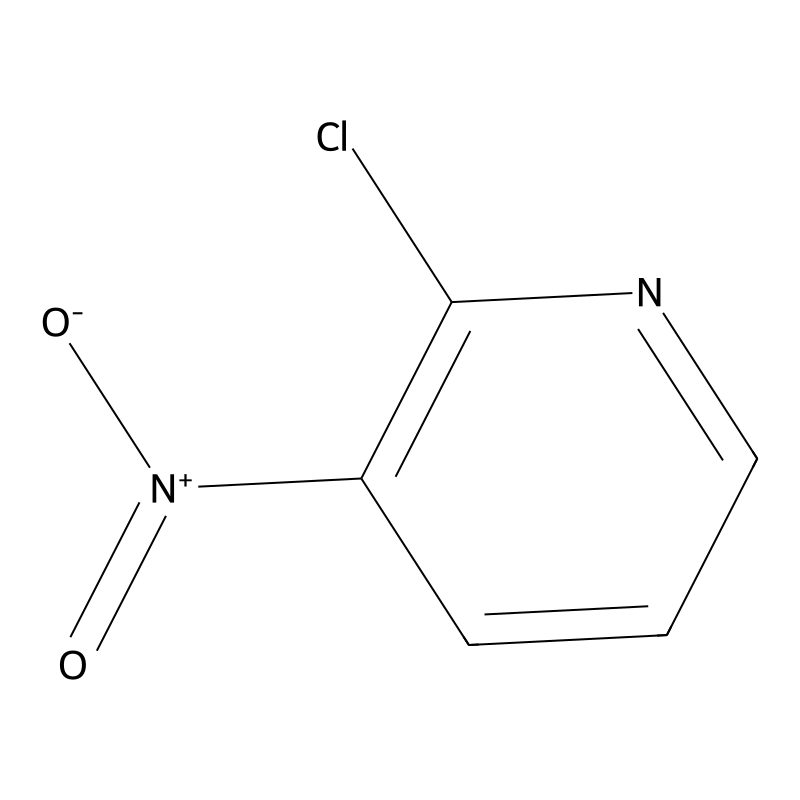

2-Chloro-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Methods of Application: The compound is used in tandem reactions involving SNAr reaction with primary amines, followed by nitro group reduction and heteroannulation with aromatic aldehydes .

Results: The process yields functionalized imidazo[4,5-b]pyridines, which are significant in medicinal chemistry due to their therapeutic potential .

Organic Synthesis

Application Summary: In organic synthesis, 2-Chloro-3-nitropyridine serves as a precursor for various nitropyridine derivatives, which are essential in creating diverse organic compounds .

Methods of Application: It undergoes reactions with N2O5 in organic solvents to yield N-nitropyridinium ions, which are further processed to obtain different nitropyridine derivatives .

Results: The method provides high regioselectivity and yields, expanding the structural diversity of organic molecules .

Agrochemicals

Application Summary: This compound is a building block for intermediates and actives in insecticides, fungicides, herbicides, and plant growth regulators, contributing to global food security programs .

Methods of Application: It is used in the synthesis of various agrochemical ingredients, enhancing the efficacy of agricultural products .

Results: The use of 2-Chloro-3-nitropyridine in agrochemicals has led to the development of products that are crucial in maintaining crop health and productivity .

Dyestuffs

Application Summary: 2-Chloro-3-nitropyridine is involved in the production of arylaminonitropyridines, which are used in dyestuffs for synthetic fibers .

Methods of Application: The compound undergoes condensation reactions with aniline and its derivatives to yield arylaminonitropyridines .

Results: These dyestuffs exhibit characteristic ultraviolet absorption bands and are used to impart color to synthetic fibers .

Material Science

Application Summary: In material science, 2-Chloro-3-nitropyridine is used to prepare derivatives that have applications in light-emitting materials and charge-transfer processes .

Methods of Application: It is used to synthesize carbazole derivatives with high triplet states and good hole-transporting abilities, suitable for organic light-emitting diodes (OLEDs) .

Results: The resulting materials exhibit strong UV absorption and are capable of emitting blue light, which is valuable in the development of OLEDs .

Organometallic Chemistry

Application Summary: The compound finds use in the synthesis of imidazo[4,5-b]pyridine derivatives, which have applications in proton- and charge-transfer processes in organometallic chemistry .

Methods of Application: It undergoes substitution reactions with primary amines to construct complex organometallic structures .

Nonlinear Optical Materials

Application Summary: 2-Chloro-3-nitropyridine is used in the synthesis of organic nonlinear optical (NLO) single crystals, which have applications in high-density optical data storage, electro-optical modulation, frequency conversion, laser devices, and THz generation and detection .

Methods of Application: The compound is integrated into the crystal growth process to produce materials with significant NLO properties .

Results: The NLO single crystals exhibit enhanced optical properties, making them suitable for advanced optical applications .

Photovoltaic Materials

Application Summary: This chemical serves as a precursor for the development of photovoltaic materials, contributing to the efficiency of solar cells .

Methods of Application: 2-Chloro-3-nitropyridine derivatives are used to create compounds that can be incorporated into solar cell structures .

Results: The derivatives improve the light absorption and charge separation in solar cells, leading to higher energy conversion efficiencies .

Calcium Signaling Research

Application Summary: In biomedical research, particularly in studies related to calcium signaling in cardiac myofibroblasts, 2-Chloro-3-nitropyridine derivatives are utilized .

Methods of Application: The derivatives are applied in cellular models to study the anti-proliferative effects of UTP-sensitive P2Y11 receptors .

Results: The studies provide insights into the novel mechanisms of calcium signaling and its implications in cardiac health .

Synthesis of d-Pseudoconhydrine

Application Summary: 2-Chloro-3-nitropyridine is used in the synthesis of d-pseudoconhydrine, a compound with potential medicinal properties .

Methods of Application: The synthesis involves malonation of 2-chloro-5-nitropyridine with diethyl alkylmalonates, followed by a series of reactions including reduction and hydrolysis .

Results: The process yields d-pseudoconhydrine, which has been structurally confirmed and shows promise in medicinal chemistry .

Development of Antitumor Agents

Application Summary: Derivatives of 2-Chloro-3-nitropyridine are used in the development of antitumor, antibiotic, and antiviral agents .

Methods of Application: These derivatives are synthesized through various chemical reactions and then tested for their biological activity against different types of tumors .

Results: The compounds have shown efficacy as antitumor agents, contributing to the field of oncology .

Preparation of Osteoarthritis Medications

Application Summary: 2-Chloro-3-nitropyridine is an intermediate in the preparation of medications for treating osteoarthritis .

Methods of Application: It is used to prepare a drug composition that alleviates symptoms of osteoarthritis .

Results: The resulting medication offers a new approach to managing osteoarthritis, improving patient quality of life .

Organic Electroluminescent Field

Application Summary: This compound is utilized in the organic electroluminescent field to create derivatives used in organic light-emitting diodes (OLEDs) .

Methods of Application: 2-Chloro-3-nitropyridine is used to synthesize bis-carbazole derivatives, which are incorporated into OLEDs .

Results: The OLEDs made with these derivatives exhibit strong UV absorption and emit valuable blue light, enhancing the performance of these devices .

2-Chloro-3-nitropyridine is an organic compound characterized by the molecular formula . It features a pyridine ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position. This compound is notable for its potential in various

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, leading to the formation of aminopyridines. This reaction is facilitated by the electron-withdrawing nitro group, which enhances the electrophilicity of the carbon bearing the chlorine .

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, yielding 2-chloro-3-aminopyridine. This transformation can be achieved using various reducing agents, including metal catalysts .

- Reactions with Hydroxide Ions: Studies have shown that 2-chloro-3-nitropyridine reacts with hydroxide ions, leading to ring-opening reactions that can generate different products depending on the reaction conditions .

Several methods have been developed for synthesizing 2-chloro-3-nitropyridine:

- Nitration of Chloropyridines: This method involves treating chloropyridines with a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position .

- Amination Reactions: Starting from 2-chloro-3-nitropyridine, various amides can be reacted under specific conditions to yield aminopyridine derivatives .

- Reduction Techniques: The reduction of nitro groups can be achieved using catalytic hydrogenation or other reducing agents to convert 2-chloro-3-nitropyridine into aminopyridine derivatives .

2-Chloro-3-nitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals with antibacterial and antifungal properties.

- Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals due to their biological activity.

- Material Science: The compound can be used in synthesizing functional materials and polymers due to its reactive nature .

Interaction studies involving 2-chloro-3-nitropyridine have focused on its reactivity with nucleophiles and electrophiles. Research has shown that it readily undergoes nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules. Additionally, studies have investigated its interactions with biological systems, highlighting its potential as a lead compound for drug development .

Several compounds share structural similarities with 2-chloro-3-nitropyridine, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | 0.90 |

| 2-Chloro-3-nitropyridin-4-amine | 2789-25-5 | 0.89 |

| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | 0.89 |

| 2-Chloro-6-fluoro-3-nitropyridine | 333998-12-2 | 0.86 |

These compounds differ primarily in their substitution patterns on the pyridine ring, which influences their reactivity and biological activity. For example, while all these compounds retain the chloro and nitro groups, variations in additional substituents lead to differences in their chemical behavior and potential applications.

XLogP3

GHS Hazard Statements

H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant